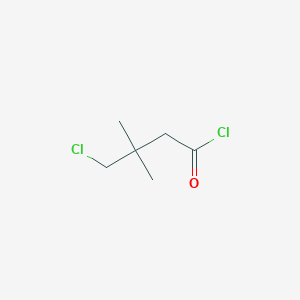
4-Chloro-3,3-dimethylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,3-dimethylbutanoyl chloride: is an organic compound with the molecular formula C6H11ClO . It is a derivative of butanoyl chloride, where a chlorine atom is substituted at the fourth position and two methyl groups are attached to the third carbon. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloro-3,3-dimethylbutanoyl chloride can be synthesized through the chlorination of 3,3-dimethylbutanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
化学反应分析
Types of Reactions: 4-Chloro-3,3-dimethylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-chloro-3,3-dimethylbutanoic acid.
Reduction: The compound can be reduced to 4-chloro-3,3-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Chloro-3,3-dimethylbutanoic acid: from hydrolysis.
4-Chloro-3,3-dimethylbutanol: from reduction.
科学研究应用
Chemistry: 4-Chloro-3,3-dimethylbutanoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). It plays a crucial role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of specialty chemicals used in various applications.
作用机制
The mechanism of action of 4-chloro-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the acylation of amines, the compound forms an amide bond through the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
相似化合物的比较
3,3-Dimethylbutanoyl chloride: Similar structure but lacks the chlorine atom at the fourth position.
4-Chlorobutanoyl chloride: Similar structure but lacks the two methyl groups at the third position.
tert-Butylacetyl chloride: Similar structure with a tert-butyl group instead of the 3,3-dimethyl group.
Uniqueness: 4-Chloro-3,3-dimethylbutanoyl chloride is unique due to the presence of both the chlorine atom and the two methyl groups. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications.
属性
分子式 |
C6H10Cl2O |
|---|---|
分子量 |
169.05 g/mol |
IUPAC 名称 |
4-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3 |
InChI 键 |
SOEDMOGKZGQHRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)

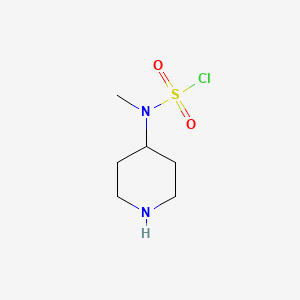
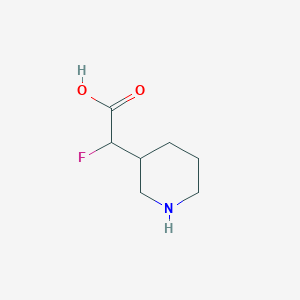
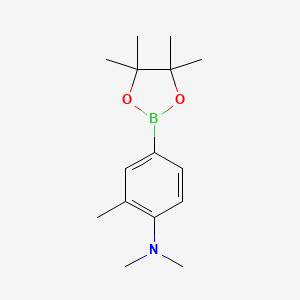

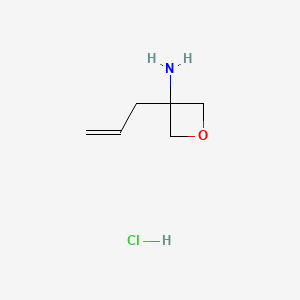
![(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457653.png)


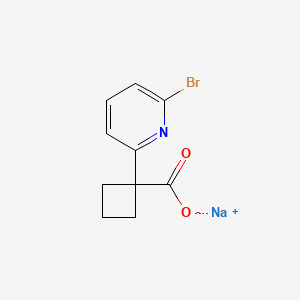
![Tert-butyl 2-[2-(diethoxyphosphoryl)ethyl]azetidine-1-carboxylate](/img/structure/B13457673.png)
